molecular formula C16H22N2O B2759055 8-(Benzylamino)-1-azaspiro[4,5]decan-2-one CAS No. 2135331-34-7

8-(Benzylamino)-1-azaspiro[4,5]decan-2-one

Cat. No. B2759055
CAS RN: 2135331-34-7
M. Wt: 258.365
InChI Key: LERIRIIJXHREKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-(Benzylamino)-1-azaspiro[4,5]decan-2-one” is a chemical compound with the molecular weight of 244.34 . It is a white solid and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, which is similar to the compound , has been reported . The synthesis involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .


Chemical Reactions Analysis

The deprotection of N-benzyl derivatives of amines to the corresponding amino derivatives with ammonium formate and 10% Pd-C has been reported . This method has been used successfully in the synthesis of 3-(N-methyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one .

Scientific Research Applications

Antiviral and Antibacterial Activity : Research indicates that derivatives of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one show promising antiviral activity against human coronavirus and influenza virus. Compounds bearing this scaffold inhibited the replication of human coronavirus 229E, highlighting its potential as a basis for antiviral drug development (Apaydın et al., 2019). Additionally, new derivatives were found to exhibit significant activity against influenza A/H3N2 virus, demonstrating the compound's versatility in targeting different viruses (Apaydın et al., 2020).

Receptor Function and Pharmacological Properties : The compound and its derivatives have been studied for their interaction with central pre- and postsynaptic 5-HT1A receptor function, revealing mixed agonist/antagonist properties. This has implications for understanding receptor dynamics and developing drugs with targeted receptor activity (Gartside et al., 1990).

Chemical Synthesis and Structural Studies : Studies have also focused on the chemical synthesis of this compound and its structural analysis. The copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, coupled with dearomatization, provides access to CF3-containing 2-azaspiro[4.5]decanes, showcasing the compound's utility in creating novel chemical structures with potential pharmaceutical applications (Han et al., 2014).

Nematicidal Activity : Furthermore, the synthesis and evaluation of N-cyclohexylidene-N-phenylamines derivatives have demonstrated nematicidal activity, expanding the compound's application to agricultural sciences (Srinivas et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-(benzylamino)-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15-8-11-16(18-15)9-6-14(7-10-16)17-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERIRIIJXHREKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NCC3=CC=CC=C3)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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